molecular formula C11H16BrNO4S B4948977 5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzenesulfonamide

5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzenesulfonamide

Cat. No. B4948977
M. Wt: 338.22 g/mol
InChI Key: WUGZFRZXZLKDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BDBS and is a sulfonamide derivative.

Mechanism of Action

The exact mechanism of action of BDBS is not fully understood. However, it is believed that BDBS exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response.
Biochemical and Physiological Effects
BDBS has been shown to exhibit significant biochemical and physiological effects. Studies have shown that BDBS can reduce inflammation and pain in animal models. Additionally, BDBS has been shown to have a positive effect on wound healing and tissue repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDBS in lab experiments is its relatively low cost and ease of synthesis. Additionally, BDBS has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a valuable tool for researchers studying these areas. However, one limitation of using BDBS in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.

Future Directions

There are several potential future directions for the study of BDBS. One area of interest is the development of new drugs based on the structure of BDBS. Additionally, further studies are needed to fully understand the mechanism of action of BDBS and its potential applications in the treatment of various inflammatory and pain-related conditions. Finally, the synthesis of new derivatives of BDBS may lead to the development of even more potent anti-inflammatory and analgesic compounds.

Scientific Research Applications

BDBS has been extensively studied for its potential applications in various fields. One of the most significant applications of BDBS is in the field of medicinal chemistry. BDBS has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-11(2,7-14)13-18(15,16)10-6-8(12)4-5-9(10)17-3/h4-6,13-14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGZFRZXZLKDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared by general procedure III from 2-amino-2-methyl-1-propanol (2.23 g, 25 mmol) and commercially available 5-bromo-2methoxybenzenesulfonyl chloride (1.43 g, 5 mmol) to give the title compound as an off-white solid (1.68 g, 99%). MS (ISN) 336.2 [(M−H)−], 338.1 [(M+2−H)−]. mp 168° C.
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Yield
99%

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